3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide, often involves the use of nitrogen-containing acetals and ketals as starting compounds . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthetic Applications
Regio- and Stereoselective Synthesis : A study by da Silva et al. (2020) on the regio- and stereoselective synthesis of polysubstituted 5-hydroxypyrrolidin-2-ones from 3-alkoxysuccinimides highlights the compound's role in producing derivatives with significant yields. The process utilizes NaBH4 at low temperatures, emphasizing the stereoselectivity influenced by the alkoxy and N-moiety in the starting succinimide (da Silva et al., 2020).
Extraction of Copper(II) from Chloride Solutions : Wojciechowska et al. (2017) explored the use of hydrophobic N′-alkyloxypyridine-carboximidamides for copper(II) extraction from chloride solutions. This study provides insights into the structural influence and extraction efficiency of similar compounds (Wojciechowska et al., 2017).
Antimicrobial Activities : Research by Mohamed et al. (2012) on the synthesis of 8-ethoxycoumarin derivatives, including interactions leading to 3-ethoxy-2-hydroxybenzaldehyde azine, shows potential antimicrobial applications. This study expands on the synthetic versatility and potential biological relevance of compounds within this class (Mohamed et al., 2012).
GABA-Uptake Inhibitors : Zhao et al. (2005) describe the synthesis of N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid and its evaluation as potential inhibitors of the GABA transport proteins GAT-1 and GAT-3. The study illustrates the compound's relevance in neurological research (Zhao et al., 2005).
Biological Evaluation
Integrin alpha5beta1 Antagonists : Zischinsky et al. (2010) discovered new orally available integrin alpha5beta1 inhibitor scaffolds, indicating the compound's utility in systemic treatments and potential in drug development (Zischinsky et al., 2010).
Chemoenzymatic Synthesis : Kamal et al. (2004) reported on the chemoenzymatic synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for a new quinolone antitumor compound, showcasing the compound's significance in the synthesis of pharmacologically active intermediates (Kamal et al., 2004).
Mechanism of Action
Pyrrolidine Derivatives
Pyrrolidine derivatives are a class of compounds that have been widely used in drug discovery due to their versatile biological activities . The pyrrolidine ring is a five-membered nitrogen heterocycle that is often used by medicinal chemists to obtain compounds for the treatment of various diseases .
Targets of Action
These include somatostatin receptors, glutamate receptors, histamine H3-receptors, and PI3-kinase . The interaction with these targets can lead to a variety of biological effects.
Mode of Action
The mode of action of pyrrolidine derivatives can vary depending on the specific compound and its targets. Generally, these compounds can interact with their targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, compounds that target PI3-kinase can affect pathways involved in cell growth and survival .
Pharmacokinetics
The pharmacokinetics of pyrrolidine derivatives can vary depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can affect the bioavailability of these compounds .
Result of Action
The result of the action of pyrrolidine derivatives can vary depending on the specific compound and its targets. These compounds can have a variety of effects at the molecular and cellular level, including modulation of receptor activity, inhibition of enzyme activity, and alteration of cellular processes .
Action Environment
The action of pyrrolidine derivatives can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound .
Future Directions
Pyrrolidine derivatives, including 3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide, have potential applications in drug discovery and other fields of research . Future research could focus on exploring the diverse biological activities of these compounds and developing new synthetic methods to create pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
3-ethoxy-4-hydroxypyrrolidine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-2-12-6-4-10(7(8)9)3-5(6)11/h5-6,11H,2-4H2,1H3,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZRAOJBUOTHBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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